3-[(4-Aminophenyl)methyl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPUKUFOWLVFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Urea Derivatives
- In contrast, the 4-aminobenzyl group in the target compound may enhance aromatic interactions but could pose oxidative risks (e.g., quinone formation) . Compound 30 () demonstrates how bulky substituents (e.g., fluorobenzenesulfonamido) can confer biological activity (antimalarial) but complicate synthesis .
Carbamate and Dithiocarbazate Derivatives
- Comparison with Urea Core: Carbamates/dithiocarbazates () exhibit sulfur-mediated interactions, unlike urea’s oxygen-based hydrogen bonding. This may alter target selectivity (e.g., DNA vs. enzymes) . The 4-aminophenyl group in both this carbamate and the target urea suggests shared strategies for optimizing aromatic interactions in drug design .
Other Aromatic Amine-containing Compounds
- Pyrrole Derivatives (): A pyrrole compound with a (4-aminophenyl)methylene group is noted, emphasizing the prevalence of 4-aminophenyl motifs in diverse scaffolds. Such groups may enhance binding to biological targets or metal ions (e.g., vanadium complexes in ) .
- Benzo[f]chromene Carbonitrile (): The 4-fluorophenyl group in this non-urea compound highlights substituent choices (e.g., fluorine for metabolic stability), contrasting with the 4-aminophenyl group’s reactivity .
Preparation Methods
Reaction of 4-Aminobenzylamine with Phenyl Isocyanate
One common and effective synthetic method involves the nucleophilic addition of 4-aminobenzylamine to phenyl isocyanate under controlled conditions:
-
- Dissolve 4-aminobenzylamine in an anhydrous organic solvent such as dichloromethane or toluene.
- Slowly add phenyl isocyanate to the stirred solution at room temperature or slightly elevated temperature (25–50°C).
- Stir the reaction mixture for 30–60 minutes under inert atmosphere (nitrogen or argon) to prevent oxidation of the amino group.
- Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
- Upon completion, isolate the product by precipitation or extraction, followed by purification via recrystallization or flash chromatography.
Reaction Scheme:
$$
\text{4-Aminobenzylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound}
$$-
- Solvent choice influences solubility and reaction rate.
- Temperature control minimizes side reactions such as biuret formation.
- Stoichiometric ratios are optimized to favor mono-urea formation.
From 4-Nitrobenzyl Derivatives via Reduction
An alternative approach involves synthesizing a 4-nitrobenzyl urea intermediate followed by catalytic or chemical reduction of the nitro group to the amino group:
Step 1: Formation of 3-[(4-Nitrophenyl)methyl]-1-phenylurea
React 4-nitrobenzylamine or its protected derivative with phenyl isocyanate under similar conditions as above.Step 2: Reduction of Nitro Group
- Use iron powder and ammonium chloride in aqueous ethanol under reflux for 6 hours to reduce the nitro group to an amino group.
- Filter and purify the resulting this compound by chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, toluene, tetrahydrofuran | Solvent polarity affects solubility and rate |
| Temperature | 25–50°C | Elevated temperature can increase rate but risk side reactions |
| Stoichiometry | 1:1 to 1:1.2 (amine:isocyanate) | Excess amine or isocyanate affects purity |
| Atmosphere | Nitrogen or argon | Prevents oxidation of amino groups |
| Reaction Time | 30 min to overnight | Longer times may increase yield but risk degradation |
| Purification | Recrystallization, flash chromatography | Ensures removal of side products |
Analytical Characterization of the Product
-
- $$ ^1H $$ NMR shows characteristic signals for aromatic protons (δ 7.2–7.8 ppm), urea NH protons (δ 6.4–6.5 ppm), and amino protons (δ 4.0–4.5 ppm).
- $$ ^{13}C $$ NMR confirms carbonyl carbon of urea (~δ 155–160 ppm).
-
- Strong absorption bands at 1650–1680 cm$$^{-1}$$ for urea C=O stretch.
- NH stretching bands at 3150–3300 cm$$^{-1}$$.
-
- Molecular ion peak at m/z 227.26 corresponding to molecular weight of C$${13}$$H$${13}$$N$$_3$$O.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct reaction with isocyanate | 4-Aminobenzylamine + phenyl isocyanate | Room temp, inert atmosphere, organic solvent | 70–85 | Simple, one-step | Sensitive to moisture and side reactions |
| Nitro reduction route | 4-Nitrobenzylamine derivative + phenyl isocyanate + Fe/NH$$_4$$Cl reduction | Reflux in EtOH/H$$_2$$O, 6 h reduction | 60–80 | Better control of amino group | Multi-step, longer synthesis |
| Carbamoyl chloride route | Phenylurea + phosgene + 4-aminobenzylamine | Cooling, inert atmosphere | 65–75 | High selectivity | Requires toxic reagents |
Research Findings and Notes
- The direct isocyanate method is widely preferred for laboratory-scale synthesis due to operational simplicity and good yields.
- Reduction of nitro intermediates is useful when amino group protection is necessary or when starting materials are more stable in nitro form.
- Reaction conditions such as solvent choice and temperature significantly influence the purity and yield of the final product.
- Purification by recrystallization from ethanol or chromatographic methods is essential to remove biuret and other side products.
- Analytical techniques confirm the structural integrity and purity, ensuring reproducibility for further applications.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structural integrity of 3-[(4-Aminophenyl)methyl]-1-phenylurea?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for proton and carbon analysis to confirm the phenyl and aminophenyl groups. Infrared (IR) spectroscopy can identify urea carbonyl stretching (~1640–1680 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. Cross-reference data with computational predictions (e.g., PubChem InChIKey) to ensure accuracy .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant personal protective equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use mechanical exhaust systems to minimize airborne exposure. While no specific toxicity data exists for this compound, apply precautionary measures analogous to phenylurea derivatives, such as avoiding inhalation and skin contact .
Q. What synthetic routes are viable for producing this compound?
- Methodological Answer : Employ a two-step approach:
Coupling reaction : React 4-aminobenzylamine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry and temperature .
Advanced Research Questions
Q. How can factorial design optimize the synthesis conditions for this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables:
- Factors : Catalyst concentration (e.g., triethylamine), temperature (25°C vs. 60°C), and solvent polarity (THF vs. DMF).
- Response variables : Yield, purity (HPLC), and reaction time.
Use ANOVA to identify significant interactions. For example, higher temperatures may accelerate reaction rates but reduce selectivity due to side reactions (e.g., urea hydrolysis) .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals. Simulate reaction pathways with software like Gaussian or COMSOL Multiphysics. Validate predictions experimentally via kinetic studies (e.g., monitoring substituent effects on reaction rates) .
Q. How should researchers address discrepancies in reported biological activity data for phenylurea derivatives?
- Methodological Answer : Conduct systematic meta-analysis:
Data normalization : Adjust for variations in assay conditions (e.g., pH, cell lines).
Controlled replication : Reproduce experiments under standardized protocols.
Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to compare binding affinities.
Contradictions may arise from stereochemical impurities or solvent effects on solubility .
Q. What role does the 4-aminophenyl group play in the compound’s stability under oxidative conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Compare degradation products (e.g., quinone formation via oxidation of the aromatic amine) to control compounds lacking the aminophenyl group. Use cyclic voltammetry to quantify redox potentials and identify susceptible sites .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate experimental data with theoretical models for this compound?
- Methodological Answer : Apply the Hammett equation to correlate substituent effects (σ values) on reaction rates or equilibrium constants. Use multivariate regression to link computed descriptors (e.g., logP, polar surface area) with experimental solubility or bioavailability data. Validate models via leave-one-out cross-validation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess confidence intervals via bootstrapping. For low-dose effects, apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds. Ensure compliance with OECD guidelines for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
